

A Comparative Guide to Covalently Bound Fatty Acids on Hair Across Species

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Compound of Interest

Compound Name: 18-Methyleicosanoic acid

Cat. No.: B123283

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of covalently bound fatty acids on the hair of various species, supported by experimental data and detailed methodologies. The information is intended to assist researchers in understanding the composition and analysis of these crucial surface lipids.

Introduction

Covalently bound fatty acids are integral components of the hair cuticle's outermost layer, the epicuticle. These lipids, primarily attached to the protein matrix via thioester bonds, play a vital role in imparting hydrophobicity and reducing friction to the hair surface. The composition of these fatty acids, particularly the presence of **18-methyleicosanoic acid** (18-MEA), varies across different species, reflecting evolutionary and functional differences in their integumentary systems. Understanding these variations is crucial for research in areas ranging from cosmetic science to wildlife biology and drug development.

Data Presentation: A Cross-Species Comparison

The following table summarizes the known composition of covalently bound fatty acids on the hair of various species. While comprehensive quantitative data for all species is not readily available, this table provides a comparative overview based on existing research.

Fatty Acid	Human (Homo sapiens)	Sheep (Ovis aries)	Pig (Sus scrofa)	Dog (Canis familiaris)	Cow (Bos taurus)	Monotremes (e.g., Echidna)	Birds (Feathers)	Reptiles (Skin)
18-Methyleicosanoic acid (18-MEA)	~41-60% [1] [2]	Major Component [3]	Major Component [3]	Major Component [3]	Major Component [3]	Minor Component [3] [4]	Not a major component [3] [4]	Not a major component [3] [4]
Palmitic acid (C16:0)	~18% [2]	Present	Present	Present	Present	-	Different Profile [3] [4]	Different Profile [3] [4]
Stearic acid (C18:0)	~7% [2]	Present	Present	Present	Present	-	Different Profile [3] [4]	Different Profile [3] [4]
Oleic acid (C18:1)	~4% [2]	Present	Present	Present	Present	-	Different Profile [3] [4]	Different Profile [3] [4]
26-Carbon Fatty Acids	Minor Component	Minor Component	Minor Component	Minor Component	Minor Component	Predominant [3] [4]	-	-

Key Observations:

- 18-MEA is a hallmark of most mammalian hair: This branched-chain fatty acid is the most abundant covalently bound lipid on the hair of humans and many other mammals, contributing significantly to the hydrophobic nature of the hair surface.[\[1\]](#)[\[3\]](#)[\[5\]](#)

- Monotremes exhibit a different fatty acid profile: Unlike other mammals, the fur of monotremes like the echidna is characterized by a predominance of 26-carbon fatty acids.[3][4]
- Birds and reptiles have distinct compositions: The fatty acids found on the keratinized tissues of feathers and reptile skin show different profiles compared to mammalian hair, indicating a divergence in the biochemical makeup of their surfaces.[3][4]

Experimental Protocols

The analysis of covalently bound fatty acids in hair typically involves three key stages: lipid extraction and saponification, derivatization, and analysis by gas chromatography.

Extraction and Saponification of Covalently Bound Fatty Acids

This procedure is designed to cleave the thioester bonds linking the fatty acids to the hair proteins.

Materials:

- Hair sample
- Diethyl ether
- Methanol
- Potassium hydroxide (KOH) solution (e.g., 0.5 M in methanol)
- Hexane
- Sodium sulfate (anhydrous)
- Glassware (beakers, flasks, separatory funnel)
- Rotary evaporator

Procedure:

- **Surface Lipid Removal:** Wash the hair sample thoroughly with a solvent such as diethyl ether to remove any non-covalently bound surface lipids.
- **Drying:** Allow the hair sample to air dry completely.
- **Saponification:**
 - Immerse the cleaned and dried hair sample in a solution of potassium hydroxide in methanol.
 - Heat the mixture under reflux for a specified time (e.g., 1-2 hours) to facilitate the cleavage of the thioester bonds.
- **Extraction of Fatty Acids:**
 - After cooling, acidify the mixture with an appropriate acid (e.g., HCl) to protonate the fatty acid salts.
 - Perform a liquid-liquid extraction using a non-polar solvent like hexane to isolate the free fatty acids.
 - Wash the organic layer with water to remove any impurities.
- **Drying and Concentration:**
 - Dry the organic extract over anhydrous sodium sulfate.
 - Evaporate the solvent using a rotary evaporator to obtain the crude fatty acid extract.

Derivatization to Fatty Acid Methyl Esters (FAMES)

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.

Materials:

- Fatty acid extract
- Boron trifluoride-methanol solution (BF₃-methanol) or methanolic HCl

- Hexane
- Saturated sodium chloride solution

Procedure:

- Esterification:
 - Add BF₃-methanol or methanolic HCl to the fatty acid extract.
 - Heat the mixture (e.g., at 60-100°C) for a designated period to complete the esterification reaction.
- Extraction of FAMES:
 - After cooling, add hexane and a saturated sodium chloride solution to the reaction mixture.
 - Shake vigorously and allow the layers to separate. The FAMES will partition into the upper hexane layer.
- Isolation: Carefully collect the hexane layer containing the FAMES.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the different fatty acids in the sample.

Instrumentation:

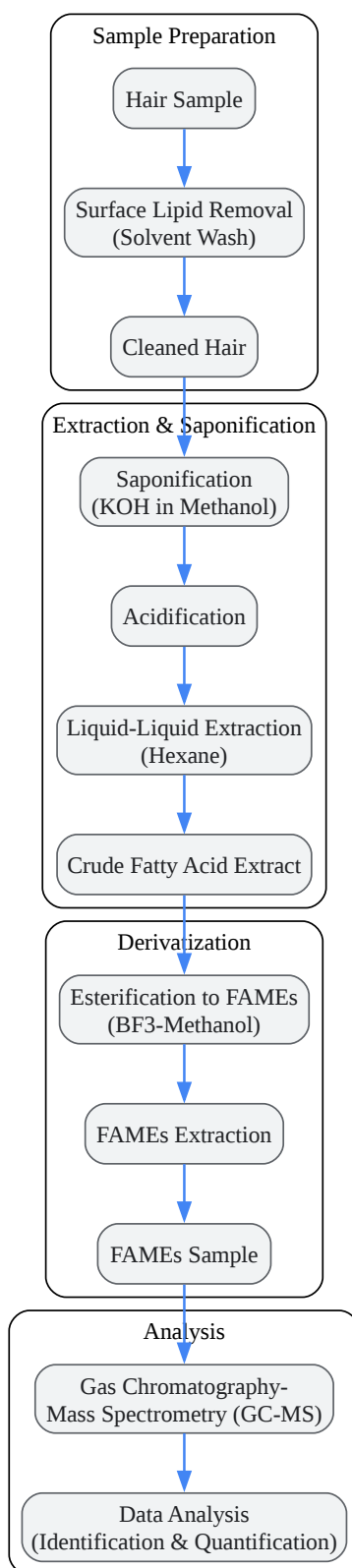
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for FAMES analysis (e.g., a polar column)

Procedure:

- Injection: Inject a small volume of the FAMES solution into the GC.

- **Separation:** The FAMES are vaporized and carried by an inert gas through the capillary column. Separation occurs based on the boiling points and interactions of the different FAMES with the stationary phase of the column.
- **Detection and Identification:** As the separated FAMES exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each fatty acid, allowing for its identification by comparison to a spectral library.
- **Quantification:** The abundance of each fatty acid can be determined by integrating the area under its corresponding peak in the chromatogram.

Mandatory Visualization



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